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Compound of Interest

Compound Name: 5-Bromo-2,3-difluorophenol

Cat. No.: B062985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Bromo-2,3-difluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis.

[1] Due to the limited availability of published experimental spectra for this specific compound,

this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on

established spectroscopic principles and data from structurally analogous compounds.

Chemical and Physical Properties
5-Bromo-2,3-difluorophenol is a substituted aromatic compound with the molecular formula

C₆H₃BrF₂O.[1][2] Its structure combines a phenol ring with bromine and two fluorine

substituents, which significantly influence its reactivity and spectroscopic characteristics.
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Property Value Reference

CAS Number 186590-26-1 [2]

Molecular Formula C₆H₃BrF₂O [1][2]

Molecular Weight 208.99 g/mol [1]

Appearance
Clear, colorless to pale yellow

or green liquid
[1][2]

Boiling Point 65 - 66 °C [1]

Refractive Index (n20D) 1.5365-1.5415 @ 20°C [2]

Purity (GC) ≥96.0% - ≥98% [1][2]

Predicted Spectroscopic Data
The following sections provide predicted spectroscopic data for 5-Bromo-2,3-difluorophenol.
These predictions are intended to guide researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-
Bromo-2,3-difluorophenol, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information

about the arrangement of atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts and

coupling patterns will be influenced by the surrounding fluorine and bromine atoms.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.0 - 7.2
ddd (doublet of

doublet of doublets)

J(H-H) ≈ 8-9 Hz, J(H-

F) ≈ 6-8 Hz, J(H-F) ≈

1-3 Hz

H-6

~ 6.8 - 7.0
dd (doublet of

doublets)

J(H-H) ≈ 8-9 Hz, J(H-

F) ≈ 9-11 Hz
H-4

~ 5.0 - 6.0 br s - -OH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic

carbons, with their chemical shifts influenced by the electronegative halogen and hydroxyl

groups. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.

Predicted Chemical Shift
(δ, ppm)

Multiplicity (due to C-F
coupling)

Assignment

~ 145 - 150 d, ¹J(C-F) ≈ 240-250 Hz C-2

~ 140 - 145 d, ¹J(C-F) ≈ 245-255 Hz C-3

~ 125 - 130 d, ²J(C-F) ≈ 20-25 Hz C-1

~ 120 - 125 s C-6

~ 115 - 120 d, ²J(C-F) ≈ 15-20 Hz C-4

~ 110 - 115 s C-5

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent

fluorine atoms. These signals will be split by each other and by neighboring protons.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ -130 to -140 dd
J(F-F) ≈ 20-25 Hz,

J(F-H) ≈ 9-11 Hz
F-3

~ -150 to -160 dd
J(F-F) ≈ 20-25 Hz,

J(F-H) ≈ 6-8 Hz
F-2

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule.

Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

3550 - 3200 Broad O-H stretch (phenol)

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1585 Medium-Strong Aromatic C=C stretch

1500 - 1400 Medium-Strong Aromatic C=C stretch

1300 - 1200 Strong C-O stretch (phenol)

1250 - 1150 Strong C-F stretch

850 - 750 Strong C-H out-of-plane bend

700 - 600 Medium C-Br stretch

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion

peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in

two molecular ion peaks (M and M+2) of nearly equal intensity.
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m/z Predicted Identity Notes

208/210 [M]⁺

Molecular ion peak, showing

the characteristic bromine

isotope pattern.

180/182 [M - CO]⁺ Loss of carbon monoxide.

129 [M - Br]⁺ Loss of the bromine atom.

101 [M - Br - CO]⁺
Subsequent loss of carbon

monoxide after bromine loss.

Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a

compound like 5-Bromo-2,3-difluorophenol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument. Due to the lower

natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and

a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe or a

broadband probe tunable to the fluorine frequency. Proton decoupling can be used to

simplify the spectra. A common external reference is CFCl₃ (δ = 0 ppm).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a

drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

plates.
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Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of

4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and

subtracted from the sample spectrum. An accumulation of 16-32 scans is usually sufficient.

Mass Spectrometry
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently

volatile and thermally stable, through a gas chromatograph (GC-MS).

EI Conditions: Use a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and expected

fragment ions.

Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel fluorinated aromatic compound like 5-Bromo-2,3-difluorophenol.
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Workflow for Spectroscopic Characterization of a Novel Fluorinated Aromatic Compound

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Chemical Synthesis

Purification (e.g., Chromatography)

Mass Spectrometry (MS)
- Molecular Weight
- Isotopic Pattern

Infrared (IR) Spectroscopy
- Functional Group ID

NMR Spectroscopy
- 1H, 13C, 19F

Integrate All Spectral Data

Propose Chemical Structure

Confirm Structure

Click to download full resolution via product page

A general workflow for the synthesis, purification, and spectroscopic characterization of a novel
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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